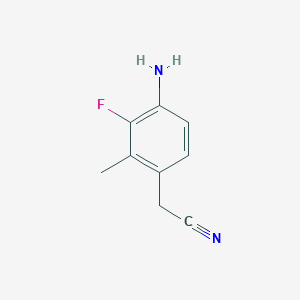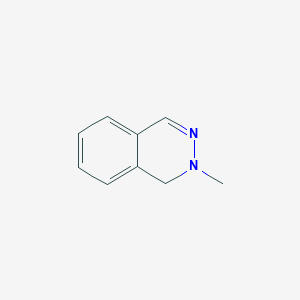
2-(3-Iodobenzoyl)thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodine atom and a thiobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl thiobenzaldehyde framework. One common method involves the reaction of 3-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl thiobenzaldehyde derivatives.
科学的研究の応用
2-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Iodobenzoyl)thiobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-Iodobenzoyl chloride
- 3-Iodobenzaldehyde
- Thiobenzaldehyde
Uniqueness
2-(3-Iodobenzoyl)thiobenzaldehyde is unique due to the combination of an iodine atom and a thiobenzaldehyde moiety in a single molecule
特性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC名 |
2-(3-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |
InChIキー |
TZGSSEYFONZUCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


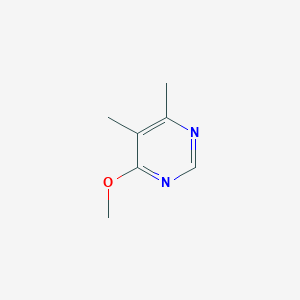
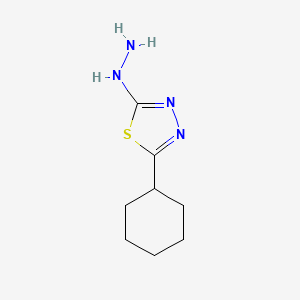
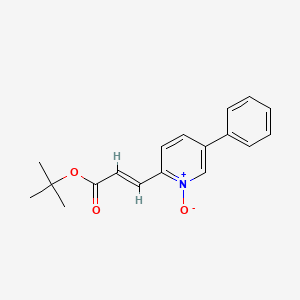
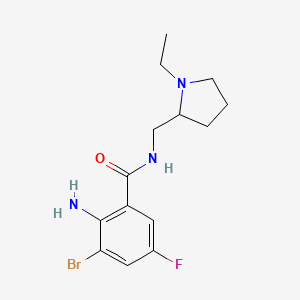
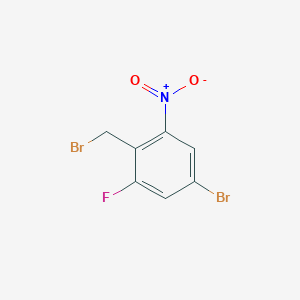
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

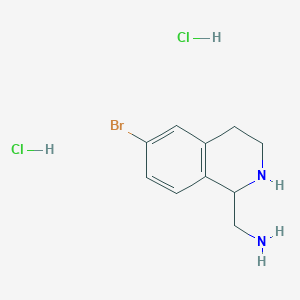
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
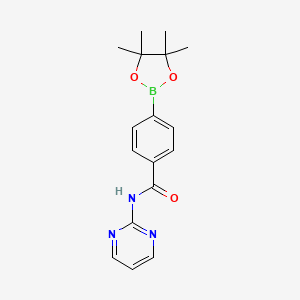
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
